molecular formula C6H10O3 B1337491 Tetrahydro-2H-pyran-2-carboxylic acid CAS No. 51673-83-7

Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No. B1337491
CAS RN: 51673-83-7
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-carboxylic acid is a chemical compound that is part of a broader class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with the ring being partially saturated. The presence of the carboxylic acid group in tetrahydro-2H-pyran-2-carboxylic acid makes it a versatile intermediate for the synthesis of various pharmaceuticals and organic molecules.

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran-2-carboxylic acid derivatives can be achieved through different synthetic strategies. One approach involves the intramolecular Michael addition catalyzed by InBr3, which is used to produce polycyclic compounds such as tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles from commercially available indole 2-carboxylic acid. This method provides excellent yields of up to 97% in both anhydrous organic and aqueous media .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran-2-carboxylic acid derivatives can be confirmed through techniques such as single crystal X-ray analysis. For instance, the structure of 2-amino-3-cyano-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-4H-5,6,7,8-tetrahydro-benzopyran was conclusively determined using this method . Additionally, the crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, revealing that the molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs .

Chemical Reactions Analysis

Tetrahydro-2H-pyran-2-carboxylic acid derivatives can undergo various chemical reactions. For example, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis leads to the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. Furthermore, the acid chloride can be used for acylation of various amines to yield corresponding diamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of different functional groups, such as the carboxylic acid and amino groups, can affect properties like solubility, boiling point, and reactivity. The synthesis methods mentioned also highlight the importance of catalysts, such as sulfonic acid functionalized silica , Caro's acid–silica gel , and silica gel-supported polyphosphoric acid , in improving the yields and reaction conditions for producing these compounds. These catalysts not only enhance the efficiency of the synthesis but also contribute to the green chemistry aspect by reducing the use of volatile and hazardous organic solvents .

Scientific Research Applications

Green Chemistry and Organic Synthesis

Tetrahydro-2H-pyran-2-carboxylic acid and its derivatives play a significant role in green chemistry and organic synthesis. These compounds serve as key intermediates in the synthesis of heterocyclic compounds, which are foundational structures in many natural products, pharmaceuticals, and drug candidates. The use of organocatalysts and green solvent media, such as water and water-ethanol systems, in synthesizing these compounds aligns with the principles of green chemistry. This approach emphasizes less toxic reagents, cost-effectiveness, and environmental friendliness, showcasing the compound's utility in sustainable chemical practices (Kiyani, 2018).

Biocatalyst Inhibition and Metabolic Engineering

In biotechnological applications, understanding the inhibitory effects of carboxylic acids, including tetrahydro-2H-pyran-2-carboxylic acid derivatives, on microbial biocatalysts is crucial. These acids, often produced in microbial fermentation processes, can inhibit microbial growth and metabolism at concentrations below desired yields. Insights into the impact of these acids on cell membrane integrity and internal pH of microbes like Escherichia coli and Saccharomyces cerevisiae have paved the way for developing metabolic engineering strategies. These strategies aim to enhance microbial robustness against such inhibitors, improving the efficiency of bioprocesses (Jarboe et al., 2013).

Advanced Material Synthesis

Tetrahydro-2H-pyran-2-carboxylic acid derivatives find applications in the synthesis of advanced materials, such as conductive polymers and organic thermoelectric materials. The modification and optimization of these materials through chemical treatments enhance their electrical and thermoelectric properties. Such advancements are crucial for developing efficient, sustainable energy materials, highlighting the compound's relevance in materials science (Zhu et al., 2017).

Environmental Applications

In environmental science, the study of carboxylic acids, including tetrahydro-2H-pyran-2-carboxylic acid derivatives, contributes to understanding the biodegradation and detoxification of persistent organic pollutants. Research on microbial degradation pathways of polyfluoroalkyl substances, which can transform into carboxylic acids, informs strategies for mitigating environmental pollution. This research is vital for developing bioremediation approaches and understanding the environmental fate of synthetic chemicals (Liu & Avendaño, 2013).

Safety And Hazards

Tetrahydro-2H-pyran-2-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

There are several future directions for the research on Tetrahydro-2H-pyran-2-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which could make it easier to obtain in large quantities.

Relevant Papers There are several papers related to Tetrahydro-2H-pyran-2-carboxylic acid. These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name

oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYFGXOFCEZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449951, DTXSID10901493
Record name Tetrahydro-2H-pyran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2H-pyran-2-carboxylic acid

CAS RN

51673-83-7
Record name Tetrahydro-2H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

210 g. of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid dissolved in 2 liters methanol and hydrogenated at 3 atmosphere pressure over 60 g. haney nickel catalyst. After hydrogen uptake was complete the catalyst was filtered and the solvents removed in vacuo. The residue was acidified with concentrated hydrochloric acid and extracted with chloroform. Distillation gave 143.8 g. product, b.p. 75°-80° C./0.4 mm ND25 =1.4633.
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Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-pyran-2-carboxylic acid, sodium salt (5.0g) in water (30ml) was treated with 10% Palladium on carbon catalyst (0.2g) and the mixture hydrogenated until there was no further uptake of hydrogen. The mixture was filtered through Kieselguhr, the filtrate passed through a column of 'Amberlite IR120(H+), evaporated in vacuo and the residue dissolved in dichloromethane, dried and evaporated to give the title compound as colourless oil. (3.3g, 76%); (Found: M+, 130.0631. C6H10O3 requires M, 130.0630; vmax (CH2Cl) 3500-2750 (v.br), 1772, 1725cm-1 ; δH (CDCl3), 1.5-1.7 (4H, m), 1.8-2.1 (2H, m), 3.50-3.59 (1H, m), 3.99-4.14 (2H, m) and 7.28 (1H, br.s).
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Synthesis routes and methods III

Procedure details

A solution of tetrahydropyran-2-methanol (15.63 g, 135 mmol) in DCM (280 mL) are cooled to 0° C. TEMPO (0.25 g, 1.59 mmol) is added, followed by Aliquat 336 (2.8 g, 6.93 mmol) and 0.5 M aqueous KBr solution (27 mL, 13.5 mmol). Under vigorous stirring a solution of NaOCl/water (pH 8.6, 960 mL) and NaHCO3 (57.6 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 18 h. Sodium hydroxide (15 g) is added and the reaction mixture is washed with DCM (2×100 mL). The basic aqueous layer is carefully acidified with concentrated aqueous HCl solution (150 mL) and then extracted with ethyl acetate (8×250 mL). The combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure to give a pale yellow oil, which is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr) to give 6.74 g of tetrahydro-pyran-2-carboxylic acid. Yield: 35%; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.45-1.77 (4H, m), 1.79-2.19 (2H, m), 3.44-3.67 (1H, m), 3.93-4.18 (2H, m), 9.62 (1H, br. s.)
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 2
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 3
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 4
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 5
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 6
Tetrahydro-2H-pyran-2-carboxylic acid

Citations

For This Compound
73
Citations
ZP Zheng, J Ma, KW Cheng, J Chao, Q Zhu… - Phytochemistry, 2010 - Elsevier
… )-5-oxopentanoic acid (2), and one 1H-pyrrole-2-carboxylic acid derivative, 6-(3-(1H-pyrrole-2-carbonyloxy)-2-hydroxypropoxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid (3…
Number of citations: 25 www.sciencedirect.com
GVM Sharma, KS Reddy, SJ Basha, KR Reddy… - scholar.archive.org
The new pyran β-amino acid (1) was synthesized from the known compound 11a which was derived from (R)-2, 3-O-isopropylidene-D-glyceraldehyde 11 [1].[1] a) R. Badorrey, C. …
Number of citations: 0 scholar.archive.org
EJ Enholm, JA Schreier - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
… Tetrahydro-2H-pyran-2-carboxylic Acid (2). To tetrahydro-2H-pyran-2-methanol (10 g, 0.086 mole) dissolved in acetone (170 ml) at 0 was added Jones reagent (made from 27 g of …
Number of citations: 6 onlinelibrary.wiley.com
Y Chen, P Lu, Y Wang - Organic letters, 2019 - ACS Publications
… The reaction of tetrahydrofuran-2-carboxylic acid (7a), tetrahydro-2H-pyran-2-carboxylic acid (7b), and 2-methoxy-2-phenylacetic acid (7c) with 5a provided the corresponding products …
Number of citations: 36 pubs.acs.org
T Ding, K Lin, B Yang, M Yang, J Li, W Li, J Gan - Bioresource technology, 2017 - Elsevier
… Thus, TP 423 and TP 431 were tentatively identified as 3,4,5-trihydroxy-6-((2-(7-hydroxy-6-methoxynaphthalen-2-yl)propanoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid and 6-((2-(6,7-…
Number of citations: 140 www.sciencedirect.com
JM Villalgordo, L Trulli, R García-Villalba… - Journal of Agricultural …, 2022 - ACS Publications
Urolithins (dibenzo-pyran-[b,d]-6 one derivatives) are human gut microbiota metabolites produced from the natural food antioxidant ellagic acid. Urolithins are better absorbed than …
Number of citations: 4 pubs.acs.org
R Cookson, AJP White, AGM Barrett - Tetrahedron, 2018 - Elsevier
A d-Glucose derived tetrahydropyran was converted into the C1 to C13 tetrahydropyranyl-resorcylate core of paecilomycin B in seven steps. Key transformations included the synthesis …
Number of citations: 2 www.sciencedirect.com
C Hassenberg, F Clausen, G Hoffmann… - International Journal of …, 2020 - Springer
… ), (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-9-yl)methoxy)tetrahydro-2H-pyran-2-carboxylic acid (…
Number of citations: 9 link.springer.com
SL Capim, PHP Carneiro, PC Castro… - European journal of …, 2012 - Elsevier
We described in this article the very efficient 2,6-cis ou 2,4,6-cis diastereoselective synthesis (2 or 3 steps, 62–65% global yields) from Prins-cyclization reaction as synthetic key-step to …
Number of citations: 20 www.sciencedirect.com
J Poyya, DJ Kumar, HG Nagendra, B Dinesh… - Medical …, 2021 - Elsevier
… Compound 5 ((2S, 3S, 4S, 5R, 6S)-3, 4, 5-trihydroxy-6-(4-nitrophenoxy) tetrahydro-2H-pyran-2-carboxylic acid) forms two hydrogen bonds with ARG10 and ILE21 of TIGAR. The amide …
Number of citations: 1 www.sciencedirect.com

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